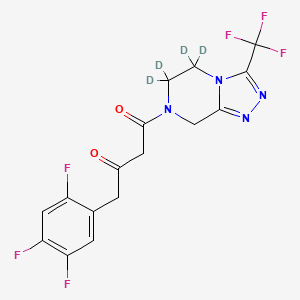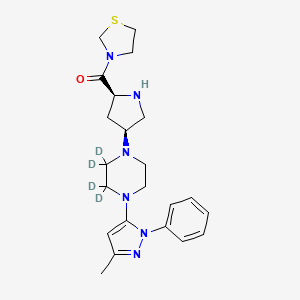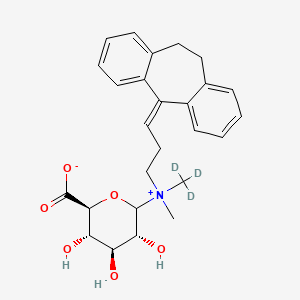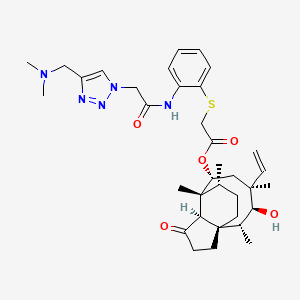![molecular formula C20H23N3O2 B12410828 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxyphenyl group and a phenoxy group substituted with methyl and isopropyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Substitution Reactions: The methoxyphenyl and phenoxy groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.
Final Assembly: The final compound is assembled by linking the triazole ring with the substituted phenoxy group through a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, amines, and various substituted triazoles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or Activation: Binding to active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Signal Transduction Pathways: Modulating signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)-4-[(2-methylphenoxy)methyl]triazole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-4-[(2-methyl-5-ethylphenoxy)methyl]triazole: Contains an ethyl group instead of an isopropyl group, affecting its reactivity and interactions.
Uniqueness
1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)16-6-5-15(3)20(11-16)25-13-17-12-23(22-21-17)18-7-9-19(24-4)10-8-18/h5-12,14H,13H2,1-4H3 |
InChI 键 |
ISFDLMZYLHSBMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2=CN(N=N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


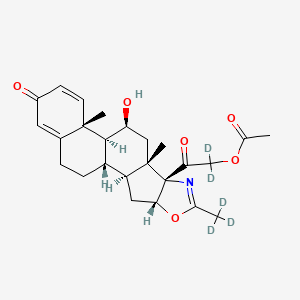
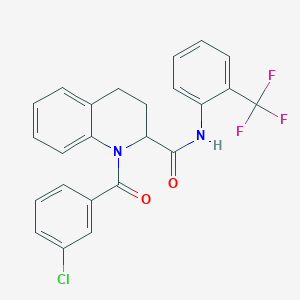
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
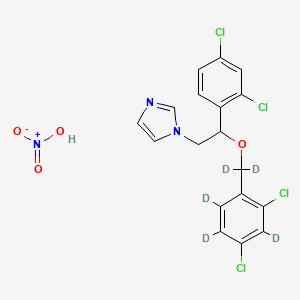
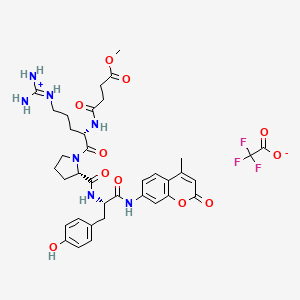
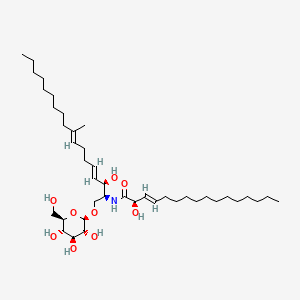
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

